5'-deoxyadenosine 5'-deoxyadenosine 5'-Deoxyadenosine, also known as 5'-dado nucleoside, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. 5'-Deoxyadenosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 5'-Deoxyadenosine has been detected in multiple biofluids, such as urine and blood. Within the cell, 5'-deoxyadenosine is primarily located in the mitochondria and cytoplasm. 5'-Deoxyadenosine exists in all eukaryotes, ranging from yeast to humans. Biotin, L-methionine, and 5'-deoxyadenosine can be biosynthesized from dethiobiotin and S-adenosylmethionine through its interaction with the enzyme biotin synthase. Outside of the human body, 5'-deoxyadenosine can be found in a number of food items such as komatsuna, redcurrant, greenthread tea, and macadamia nut. This makes 5'-deoxyadenosine a potential biomarker for the consumption of these food products.
5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It derives from an adenosine.
Brand Name: Vulcanchem
CAS No.: 4754-39-6
VCID: VC0516267
InChI: InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
SMILES: CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

5'-deoxyadenosine

CAS No.: 4754-39-6

Inhibitors

VCID: VC0516267

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5'-deoxyadenosine - 4754-39-6

CAS No. 4754-39-6
Product Name 5'-deoxyadenosine
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Standard InChIKey XGYIMTFOTBMPFP-KQYNXXCUSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Appearance Solid powder
Melting Point 213.0-214.5°C
Physical Description Solid
Description 5'-Deoxyadenosine, also known as 5'-dado nucleoside, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. 5'-Deoxyadenosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 5'-Deoxyadenosine has been detected in multiple biofluids, such as urine and blood. Within the cell, 5'-deoxyadenosine is primarily located in the mitochondria and cytoplasm. 5'-Deoxyadenosine exists in all eukaryotes, ranging from yeast to humans. Biotin, L-methionine, and 5'-deoxyadenosine can be biosynthesized from dethiobiotin and S-adenosylmethionine through its interaction with the enzyme biotin synthase. Outside of the human body, 5'-deoxyadenosine can be found in a number of food items such as komatsuna, redcurrant, greenthread tea, and macadamia nut. This makes 5'-deoxyadenosine a potential biomarker for the consumption of these food products.
5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It derives from an adenosine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5'-dAdo nucleoside
5'-deoxyadenosine
Reference 1: Giroux X, MacNeill SA. Inhibiting NAD+-dependent DNA ligase activity with 2-(cyclopentyloxy)-5'-deoxyadenosine (CPOdA) offers a new tool for DNA replication and repair studies in the model archaeon Haloferax volcanii. FEMS Microbiol Lett. 2015 Nov;362(21). pii: fnv181. doi: 10.1093/femsle/fnv181. Epub 2015 Sep 28. PubMed PMID: 26420852.
2: Gadakh B, Smaers S, Rozenski J, Froeyen M, Van Aerschot A. 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine: attempts for a stable alternative for aminoacyl-sulfamoyl adenosines as aaRS inhibitors. Eur J Med Chem. 2015 Mar 26;93:227-36. doi: 10.1016/j.ejmech.2015.02.010. Epub 2015 Feb 9. PubMed PMID: 25686591.
3: Miller D, O'Brien K, Xu H, White RH. Identification of a 5'-deoxyadenosine deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product 5'-deoxyadenosine. J Bacteriol. 2014 Mar;196(5):1064-72. doi: 10.1128/JB.01308-13. Epub 2013 Dec 27. PubMed PMID: 24375099; PubMed Central PMCID: PMC3957708.
4: Frey PA. Travels with carbon-centered radicals. 5'-deoxyadenosine and 5'-deoxyadenosine-5'-yl in radical enzymology. Acc Chem Res. 2014 Feb 18;47(2):540-9. doi: 10.1021/ar400194k. Epub 2013 Dec 5. PubMed PMID: 24308628.
5: Demick JM, Lanzilotta WN. Radical SAM activation of the B12-independent glycerol dehydratase results in formation of 5'-deoxy-5'-(methylthio)adenosine and not 5'-deoxyadenosine. Biochemistry. 2011 Feb 1;50(4):440-2. doi: 10.1021/bi101255e. Epub 2011 Jan 5. PubMed PMID: 21182298.
6: Peterson MA, Oliveira M, Christiansen MA. Antiproliferative and protein kinase binding activities of Some N6, 5'-bis-ureido 5'-amino-5'-deoxyadenosine derivatives. Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):394-407. doi: 10.1080/15257770903044432. PubMed PMID: 20183591.
7: Heidler P, Zohrabi-Kalantari V, Kaiser M, Brun R, Emmrich T, Link A. Inhibitors of adenosine consuming parasites through polymer-assisted solution phase synthesis of lipophilic 5'-amido-5'-deoxyadenosine derivatives. Bioorg Med Chem. 2009 Feb 15;17(4):1428-36. doi: 10.1016/j.bmc.2009.01.026. Epub 2009 Jan 20. PubMed PMID: 19196516.
8: Dong C, Deng H, Dorward M, Schaffrath C, O'Hagan D, Naismith JH. Crystallization and X-ray diffraction of 5'-fluoro-5'-deoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya. Acta Crystallogr D Biol Crystallogr. 2003 Dec;59(Pt 12):2292-3. Epub 2003 Nov 27. PubMed PMID: 14646098.
9: Marasco CJ Jr, Kramer DL, Miller J, Porter CW, Bacchi CJ, Rattendi D, Kucera L, Iyer N, Bernacki R, Pera P, Sufrin JR. Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. J Med Chem. 2002 Nov 7;45(23):5112-22. PubMed PMID: 12408722.
10: Warncke K, Utada AS. Interaction of the substrate radical and the 5'-deoxyadenosine-5'-methyl group in vitamin B(12) coenzyme-dependent ethanolamine deaminase. J Am Chem Soc. 2001 Sep 5;123(35):8564-72. PubMed PMID: 11525664.
11: LoBrutto R, Bandarian V, Magnusson OT, Chen X, Schramm VL, Reed GH. 5'-Deoxyadenosine contacts the substrate radical intermediate in the active site of ethanolamine ammonia-lyase: 2H and 13C electron nuclear double resonance studies. Biochemistry. 2001 Jan 9;40(1):9-14. PubMed PMID: 11141051.
12: Bandarian V, Poyner RR, Reed GH. Hydrogen atom exchange between 5'-deoxyadenosine and hydroxyethylhydrazine during the single turnover inactivation of ethanolamine ammonia-lyase. Biochemistry. 1999 Sep 21;38(38):12403-7. PubMed PMID: 10493808.
13: Ding KH, Liang NC. Inhibition of 5'-chloro-5'-deoxyadenosine on phosphoinositide and protein phosphorylation in swine platelets. Zhongguo Yao Li Xue Bao. 1995 May;16(3):247-50. PubMed PMID: 7660821.
14: Zhao X, Kao JL, Taylor JS. Preparation and characterization of a deoxyoligonucleotide 49-mer containing a site-specific thymidylyl-(3',5')-deoxyadenosine photoproduct. Biochemistry. 1995 Jan 31;34(4):1386-92. PubMed PMID: 7827086.
15: Byers TL, Wechter RS, Hu RH, Pegg AE. Effects of the S-adenosylmethionine decarboxylase inhibitor, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, on cell growth and polyamine metabolism and transport in Chinese hamster ovary cell cultures. Biochem J. 1994 Oct 1;303 ( Pt 1):89-96. PubMed PMID: 7945270; PubMed Central PMCID: PMC1137561.
16: Yakubu MA, Majumder S, Kierszenbaum F. Inhibition of S-adenosyl-L-methionine (AdoMet) decarboxylase by the decarboxylated AdoMet analog 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (MDL 73811) decreases the capacities of Trypanosoma cruzi to infect and multiply within a mammalian host cell. J Parasitol. 1993 Aug;79(4):525-32. PubMed PMID: 8331473.
17: Stjernborg L, Heby O, Mamont P, Persson L. Polyamine-mediated regulation of S-adenosylmethionine decarboxylase expression in mammalian cells. Studies using 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, a suicide inhibitor of the enzyme. Eur J Biochem. 1993 Jun 15;214(3):671-6. PubMed PMID: 8319678.
18: Zhang C, Bowlin T, Mirkin BL. Suppression of C-1300 murine neuroblastoma cell proliferation in tissue culture and tumor growth in vivo by (Z)5'-fluoro-4',5'-didehydro-5'-deoxyadenosine (MDL 28,842), an irreversible inhibitor of S-adenosyl-L-homocysteine hydrolase. Oncol Res. 1993;5(10-11):433-9. PubMed PMID: 8054704.
19: Byers TL, Ganem B, Pegg AE. Cytostasis induced in L1210 murine leukaemia cells by the S-adenosyl-L-methionine decarboxylase inhibitor 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine may be due to hypusine depletion. Biochem J. 1992 Nov 1;287 ( Pt 3):717-24. PubMed PMID: 1445235; PubMed Central PMCID: PMC1133067.
20: Shantz LM, Stanley BA, Secrist JA 3rd, Pegg AE. Purification of human S-adenosylmethionine decarboxylase expressed in Escherichia coli and use of this protein to investigate the mechanism of inhibition by the irreversible inhibitors, 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine. Biochemistry. 1992 Jul 28;31(29):6848-55. PubMed PMID: 1637820.
PubChem Compound 439182
Last Modified Nov 11 2021
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